N-[Tris(hydroxymethyl)methyl]acrylamide
Overview
Description
N-[Tris(hydroxymethyl)methyl]acrylamide, also known as NAT or TRIS-acrylamide, is a chemical compound used in various applications . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .
Synthesis Analysis
The synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide primarily involves the reaction of amino propionic acid with trimethanol primary isobutylamine . Additionally, the surface-bound tert-butylperoxy groups can be used as thermally triggered initiators for graft polymerization of TRIS-acrylamide .Molecular Structure Analysis
The linear formula of N-[Tris(hydroxymethyl)methyl]acrylamide is H2C=CHCONHC(CH2OH)3 . It has a molecular weight of 175.18 .Chemical Reactions Analysis
N-[Tris(hydroxymethyl)methyl]acrylamide is a compound with active double bonds and can undergo polymerization reactions . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .Physical And Chemical Properties Analysis
N-[Tris(hydroxymethyl)methyl]acrylamide is a colorless crystalline solid . It has a molecular weight of 175.18 and is soluble in water and some organic solvents . It has a melting point of 136-141 °C .Scientific Research Applications
“N-[Tris(hydroxymethyl)methyl]acrylamide” is a chemical compound that has various applications in the field of biochemistry . It’s often used as a crosslinking agent in polyacrylamide gel electrophoresis, a technique used in biochemistry and molecular biology to separate proteins based on their electrophoretic mobility . This compound has hydroxymethyl groups, which give it good water solubility . Under certain conditions, it can react with other molecules to form crosslinked polymers .
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Polymerization Tools
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Preparation of N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide
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Preparation of High Polymer Materials
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Adhesive Manufacturing
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Fluorescent Probe Production
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Biochemical Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJSQCJPSRKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30347-69-4 | |
Record name | Tris(hydroxymethyl)acrylamidomethane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30347-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60160790 | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Tris(hydroxymethyl)methyl]acrylamide | |
CAS RN |
13880-05-2 | |
Record name | N-[Tris(hydroxymethyl)methyl]acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13880-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8VGY8CVF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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